2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane
Overview
Description
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long aliphatic chain with multiple double bonds.
Preparation Methods
The synthesis of 2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane typically involves the reaction of appropriate aliphatic aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which 2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular membranes, leading to changes in cell function. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
When compared to similar compounds, such as 4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane, 2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane stands out due to its unique structural features and reactivity. Similar compounds include various dioxolane derivatives and aliphatic dienes, which may share some chemical properties but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-13(2)7-6-8-14(3)9-10-16(4,5)15-17-11-12-18-15/h7,9,15H,6,8,10-12H2,1-5H3/b14-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNUVFZAMZHMP-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(C)(C)C1OCCO1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C)(C)C1OCCO1)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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